DHEC (mesylate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

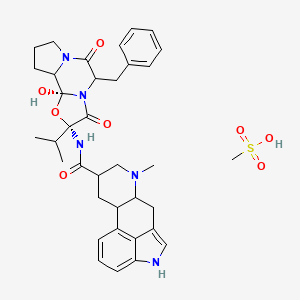

Dihydroergocristine mesylate is a semi-synthetic ergot alkaloid derived from ergotamine. It is primarily used for the treatment of age-related cognitive impairment and cerebrovascular insufficiency. This compound is known for its ability to reduce the production of amyloid-β peptides, which are associated with Alzheimer’s disease .

Preparation Methods

Dihydroergocristine mesylate is synthesized through the hydrogenation of ergocristine. The synthetic route involves dissolving dihydroergocristine in dry methanol under a nitrogen atmosphere, followed by the addition of methanesulfonic acid . Industrial production methods often involve the use of flash silica gel column and reverse-phase liquid chromatographies for purification .

Chemical Reactions Analysis

Acidic Esterification of DHEC Mesylate

DHEC mesylate undergoes acidic esterification to produce dihydrolysergic acid methylester. This reaction involves:

-

Reagents : Methanol and sulfuric acid (4.7 mL, 88 mmol, 41 eq) under nitrogen atmosphere.

-

Outcomes :

Table 1: Acidic Esterification Yields with Varying Reagents

| Reagent | Yield of I (%) |

|---|---|

| Methanol + H₂SO₄ | 85 |

| Ethanol + HCl | 72 |

| Propanol + H₂SO₄ | 68 |

Hydrazinolysis for Structural Cleavage

Hydrazinolysis is an efficient method to cleave DHEC mesylate’s peptide-like bonds:

Table 2: Hydrazinolysis Yields Under Different Conditions

| Temperature (°C) | Time (min) | Yield (%) | Additive |

|---|---|---|---|

| 100 | 120 | 45 | None |

| 120 | 60 | 78 | None |

| 140 | 20 | 92 | Ammonium iodide |

Structural Requirements for γ-Secretase Inhibition

While not a direct chemical reaction, DHEC’s structural analogs were tested to identify its active core:

-

Key findings :

Stability and Byproduct Analysis

-

HPLC-UV and MS/MS : Used to characterize byproducts (II , III ) during acidic esterification, revealing partial cleavage intermediates .

-

Purification : Preparative HPLC (acetonitrile/0.02% NH₄OH) achieved >95% purity for I .

Implications for Drug Development

Scientific Research Applications

Scientific Applications of Dihydroergocristine (DHEC) Mesylate

Dihydroergocristine (DHEC) mesylate, a component of ergoloid mesylates, is a natural product with several potential applications in scientific research, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD) . Ergoloid mesylates, which include DHEC, have been used clinically to treat idiopathic decline, hypertension, and dementia .

Alzheimer's Disease Research

Inhibition of Aβ Peptide Production: DHEC has been identified as a direct inhibitor of γ-secretase, an enzyme involved in the production of amyloid-beta (Aβ) peptides, which are implicated in AD pathology . Studies have shown that micromolar concentrations of DHEC can substantially reduce Aβ levels in various cell types, including those derived from AD patients .

Mechanism of Action: DHEC directly binds to γ-secretase and Nicastrin, a subunit of the γ-secretase complex, with equilibrium dissociation constants (K<sub>d</sub>) of 25.7 nM and 9.8 μM, respectively . This binding inhibits the cleavage of amyloid precursor protein (APP) and reduces Aβ production without altering the expression levels of γ-secretase subunits .

Selective Inhibition: DHEC preferentially inhibits the cleavage of APP-based substrates rather than Notch-based substrates in cells, suggesting a selective mechanism of action . This is notable because non-selective γ-secretase inhibitors have shown adverse effects due to the disruption of Notch signaling .

Clinical Significance: Ergoloid mesylates, containing DHEC, have been used to treat dementia, with some clinical trials showing positive effects on cognitive and behavioral ratings . However, conflicting results in clinical studies may be attributed to limitations in trial design, patient selection, and diagnostic tools . Retesting ergoloid mesylates at higher doses with updated clinical designs and assessment tools may be worthwhile .

Glycosylation Research

Modulation of Aberrant Glycosylation: DHEC mesylate has been shown to improve aberrant bisecting N-glycosylation, a potential biomarker of AD . Aberrant glycosylation, a common modification in eukaryotic cells, has been increasingly recognized in the development of various diseases .

Microglial Response: DHEC mesylate, along with regorafenib, can modulate microglial responses via the GnT-III/ICAM-1 axis . Specifically, these compounds inhibit N-acetylglucosaminyltransferase III (GnT-III), which is linked to AD .

Other Potential Applications

Parkinson's Disease: Dihydro-alpha-ergocryptine, another component of ergoloid mesylates, has been studied for the early treatment of Parkinson's disease .

Migraine Prophylaxis: Dihydro-alpha-ergocryptine has also been explored for migraine prophylaxis, treatment of low blood pressure, and peripheral vascular disorders .

Data Table: DHEC Applications in Scientific Research

| Application | Description | Mechanism of Action |

|---|---|---|

| Alzheimer's Disease | Reduces Aβ levels in cell types derived from AD patients | Direct inhibition of γ-secretase and binding to Nicastrin, leading to reduced APP cleavage |

| Aberrant Glycosylation | Improves aberrant bisecting N-glycosylation, a potential biomarker of AD | Inhibition of N-acetylglucosaminyltransferase III (GnT-III) |

| Microglial Response Modulation | Modulates microglial responses via the GnT-III/ICAM-1 axis | Targets the GnT-III/ICAM-1 axis to modulate microglial activity |

| Parkinson's Disease | Studied for early treatment | Unknown; part of ergoloid mesylate mixture |

| Migraine Prophylaxis | Explored for migraine prevention | Unknown; part of ergoloid mesylate mixture |

Safety and Tolerability

Ergoloid mesylates, including DHEC, are generally well-tolerated and considered safe for patients . The drug has been prescribed at doses up to 12 mg per day in some countries . However, further research is needed to determine the optimal dosage and specific clinical applications of DHEC mesylate .

Mechanism of Action

The mechanism of action of dihydroergocristine mesylate involves its interaction with multiple molecular targets and pathways:

Serotonin Receptors: It acts as a noncompetitive antagonist at serotonin receptors.

Dopaminergic and Adrenergic Receptors: It exhibits partial agonist/antagonist activity at these receptors.

γ-Secretase Inhibition: In Alzheimer’s studies, dihydroergocristine mesylate acts as a direct inhibitor of γ-secretase, reducing the production of amyloid-β peptides.

Comparison with Similar Compounds

Dihydroergocristine mesylate is part of the ergoloid mesylate mixture, which includes other ergot alkaloids such as dihydroergocornine and dihydroergocryptine . Compared to these compounds, dihydroergocristine mesylate is unique in its ability to reduce amyloid-β production and its specific interactions with serotonin, dopaminergic, and adrenergic receptors .

Similar compounds include:

Dihydroergocornine: Used for similar therapeutic purposes but with different receptor interactions.

Dihydroergocryptine: Primarily used as an antiparkinson agent.

Dihydroergocristine mesylate stands out due to its specific mechanism of action and its potential therapeutic applications in Alzheimer’s disease .

Properties

Molecular Formula |

C36H45N5O8S |

|---|---|

Molecular Weight |

707.8 g/mol |

IUPAC Name |

N-[(2S,4R)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid |

InChI |

InChI=1S/C35H41N5O5.CH4O3S/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-5(2,3)4/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);1H3,(H,2,3,4)/t23?,25?,27?,28?,29?,34-,35+;/m1./s1 |

InChI Key |

SPXACGZWWVIDGR-IXLAJUGYSA-N |

Isomeric SMILES |

CC(C)[C@@]1(C(=O)N2C(C(=O)N3CCCC3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O |

Canonical SMILES |

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.